Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate

Description

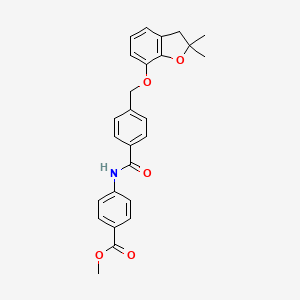

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic organic compound characterized by a methyl benzoate core functionalized with a benzamido group and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether moiety. Its structural complexity, including the dihydrobenzofuran ring and benzamide linkage, differentiates it from simpler benzoate derivatives and may influence physicochemical properties such as solubility, stability, and bioavailability .

Properties

IUPAC Name |

methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUXOFVOGVGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate typically involves a multi-step chemical process.

Synthetic Routes and Reaction Conditions:

Initial formation of 2,2-dimethyl-2,3-dihydrobenzofuran involves cyclization reactions.

The intermediate compound is then subjected to nucleophilic substitution with a suitable benzyl halide to introduce the benzoate group.

Finally, amide bond formation is achieved by reacting the intermediate with an appropriate benzoyl chloride under controlled conditions, usually in the presence of a base like triethylamine.

Industrial Production Methods:

Industrial-scale production follows similar synthetic routes but requires optimization of reaction parameters for scalability.

Continuous flow chemistry techniques are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate undergoes several notable chemical reactions.

Types of Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction with reagents like lithium aluminum hydride yields corresponding alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

For oxidation: Potassium permanganate in acidic or basic medium.

For reduction: Lithium aluminum hydride in dry ether.

For substitution: Various halogenated compounds under UV light or heat.

Major Products:

Oxidation yields carboxylic acids and phenols.

Reduction yields primary or secondary alcohols.

Substitution reactions yield halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate finds applications across multiple scientific domains.

Chemistry:

Used as a starting material for synthesizing more complex molecules.

Acts as a catalyst in certain organic reactions.

Biology:

Employed in studying biological pathways due to its structural resemblance to some bioactive molecules.

Medicine:

Investigated for potential therapeutic applications, particularly in drug delivery systems and targeted therapy.

Industry:

Used in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions.

Molecular Targets:

Binds to receptors or enzymes with high affinity due to its unique benzofuran structure.

Modulates biological pathways by interacting with cellular components.

Pathways Involved:

Affects signaling pathways that regulate cellular functions.

Can inhibit or activate certain enzymes, influencing metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories based on the provided evidence: sulfonylurea herbicides (e.g., metsulfuron methyl ester, tribenuron methyl ester) and methotrexate derivatives (e.g., methotrexate dimethyl ester hydrochloride). Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Functional Groups | Primary Use/Activity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate | Methyl benzoate | Benzamido, dihydrobenzofuran ether | Not specified (structural inference) | Not available |

| Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) | Methyl benzoate | Sulfonylurea, triazine | Herbicide (ALS inhibitor) | ~381.36 |

| Tribenuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate) | Methyl benzoate | Sulfonylurea, triazine-methyl | Herbicide (ALS inhibitor) | ~395.40 |

| Haloxyfop methyl ester (Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate) | Methyl propanoate | Aryloxyphenoxy, dichlorophenyl | Herbicide (ACCase inhibitor) | ~361.21 |

| Methotrexate dimethyl ester hydrochloride ((S)-Dimethyl-2-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzamido) pentanedioate hydrochloride) | Glutamate derivative | Pteridinyl, benzamido, dimethyl ester | Anticancer (DHFR inhibitor) | 518.95 |

Structural and Functional Differences

- Benzamide vs. Sulfonylurea Linkage : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl), which feature a sulfonylurea bridge critical for acetolactate synthase (ALS) inhibition , the target compound employs a benzamido group. This difference likely alters target specificity, as sulfonylureas bind ALS enzymes via hydrogen bonding with the urea moiety, while benzamides may interact with distinct protein sites.

- Dihydrobenzofuran Ether vs. Triazine/Triazinone Rings: The dihydrobenzofuran substituent in the target compound contrasts with the triazine rings in sulfonylureas. Triazine groups enhance herbicidal activity by stabilizing enzyme interactions , whereas the dihydrobenzofuran’s lipophilic nature may improve membrane permeability or environmental persistence .

- Comparison with Methotrexate Derivatives: Methotrexate analogs (e.g., methotrexate dimethyl ester hydrochloride) are structurally unrelated to the target compound but share a benzamido group. These derivatives act as dihydrofolate reductase (DHFR) inhibitors , highlighting how minor structural variations (e.g., esterification) can redirect biological activity from herbicides to anticancer agents.

Physicochemical and Pharmacokinetic Insights

- Solubility : Sulfonylurea herbicides like metsulfuron methyl exhibit moderate water solubility due to polar sulfonyl and urea groups . The target compound’s dihydrobenzofuran and benzamido groups may reduce solubility, favoring lipid membranes or organic solvents.

- Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring could confer resistance to oxidative degradation, similar to the methyl groups in tribenuron methyl ester .

Research Findings and Implications

While direct studies on this compound are absent in the evidence, comparisons with sulfonylureas and methotrexate derivatives suggest:

Agrochemical Potential: Its benzamido and dihydrobenzofuran groups may target enzymes beyond ALS (e.g., auxin receptors or cytochrome P450s), warranting exploration as a novel herbicide .

Pharmaceutical Relevance : The benzamido linkage is shared with methotrexate analogs, implying possible applications in drug design if coupled with appropriate pharmacophores .

Biological Activity

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzofuran moiety, known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzamide group linked to a methyl ester and a benzofuran derivative, suggesting multiple sites for interaction with biological targets.

- Antioxidant Properties : The benzofuran moiety contributes to the compound's ability to scavenge free radicals, thus potentially reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In Vitro Studies

Several studies have evaluated the biological activity of related benzofuran derivatives. For instance:

- Tyrosinase Inhibition : Analogous compounds have shown significant inhibition of mushroom tyrosinase, an enzyme critical for melanin production. This suggests potential use in skin whitening formulations .

- Cell Viability Assays : In B16F10 murine melanoma cells, certain analogs demonstrated low cytotoxicity at concentrations up to 20 µM after 48 hours of treatment . This indicates that this compound may possess a favorable safety profile for further testing.

Data Tables

Case Studies

- Case Study on Anticancer Properties : A study investigating the anticancer potential of a related benzofuran derivative demonstrated significant tumor growth inhibition in mice models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Case Study on Skin Whitening Agents : Research on compounds similar to this compound highlighted their effectiveness in reducing melanin production in human skin fibroblasts.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Temperature | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | 45°C | DCM, EDC, DMAP | 85–90 | |

| Esterification | RT | MeOH, H₂SO₄ | 75–80 | |

| Purification | – | Ethyl acetate/hexane | >95% purity |

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), dihydrobenzofuran methyl groups (δ 1.2–1.5 ppm), and ester methoxy (δ 3.8–3.9 ppm). Compare splitting patterns to analogous compounds .

- IR Spectroscopy: Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 436.2) and fragmentation patterns .

Advanced: How can researchers address solubility challenges when formulating this compound for in vitro bioactivity assays?

Answer:

- Co-solvents: Use DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .

- Surfactants: Add Tween-80 (0.01–0.1%) to improve aqueous dispersion without cytotoxicity .

- Sonication: Briefly sonicate (10–15 min) to disrupt aggregates in polar solvents .

Advanced: What strategies are recommended for analyzing potential metabolic degradation pathways of this compound in pharmacokinetic studies?

Answer:

- In Vitro Models: Incubate with liver microsomes (human/rat) and monitor hydrolysis of ester/amide bonds via LC-MS/MS .

- Metabolite ID: Use high-resolution MS/MS to detect hydroxylated or demethylated products. Compare retention times to synthetic standards .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in biological activity data between different assay models?

Answer:

- Orthogonal Assays: Validate results using both cell-based (e.g., MTT assay) and enzyme-targeted (e.g., fluorescence quenching) methods .

- Control Variables: Standardize cell passage number, serum concentration, and incubation time to reduce variability .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Models: Train models on analogs with known IC₅₀ values to predict bioactivity .

Basic: What are the critical steps in confirming the ester linkage stability under varying pH conditions?

Answer:

- Hydrolysis Studies: Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Ester bonds typically degrade faster at alkaline pH .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the dihydrobenzofuran moiety for enhanced activity?

Answer:

- Analog Synthesis: Modify substituents on the dihydrobenzofuran ring (e.g., halogens, methoxy groups) and test antimicrobial potency .

- Bioisosteres: Replace the benzofuran oxygen with sulfur to assess electronic effects on target binding .

Basic: What chromatographic methods are optimal for purifying this compound post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.